The compound can be sourced from various chemical suppliers and has been the subject of research due to its potential pharmacological properties. It falls under the category of sulfonamides, which are known for their antibacterial properties, and pyrazole derivatives, which have been studied for anti-inflammatory and analgesic effects.
The synthesis of 1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride typically involves several key steps:
The reaction conditions, including temperature, solvent choice (such as ethanol or dimethyl sulfoxide), and reaction time, are crucial for optimizing yield and purity.
The molecular structure of 1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride can be described as follows:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or computational methods like Density Functional Theory (DFT), providing insights into bond angles, distances, and electronic distribution.
1-Phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride may participate in various chemical reactions:
Understanding these reactions is essential for exploring its synthetic utility and potential modifications to enhance efficacy or selectivity.
The physical and chemical properties of 1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride include:
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly utilized to confirm these properties.
1-Phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride has potential applications in several areas:
Pyrazole-containing compounds constitute a structurally diverse class of nitrogen-containing heterocycles with demonstrated therapeutic utility across multiple disease domains. The pyrazole ring system offers exceptional versatility in drug design due to its:
Notable FDA-approved pyrazole-based drugs include the COX-2 inhibitor celecoxib (anti-inflammatory), the anticoagulant apixaban (factor Xa inhibitor), and the antipsychotic fexolinic [5]. The 1-phenyl substitution pattern present in 1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride is particularly significant, as evidenced by lonazolac (analgesic/anti-inflammatory) and phenylbutazone (nonsteroidal anti-inflammatory drug). These compounds leverage the phenyl group at N1 to enhance hydrophobic interactions within target binding pockets while maintaining metabolic stability through reduced aromatic oxidation potential [5] .
Recent advances highlight pyrazole derivatives as privileged scaffolds in oncology targeting. Molecular docking studies demonstrate that 4-(3,4-dimethoxybenzylideneamino)-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibits a docking score of -7.648 kcal/mol against human prostaglandin reductase (PTGR2), significantly exceeding the reference inhibitor's score of -5.247 kcal/mol. This enhanced binding affinity originates from critical interactions: π-stacking with Trp104, hydrogen bonding via Thr159-mediated water bridges, and hydrophobic contacts with Tyr152, Ile155, and Cys156 residues [5]. These findings validate the pyrazole nucleus as a robust platform for developing high-affinity enzyme inhibitors.
Table 1: Therapeutic Applications of Pyrazole-Based Pharmaceuticals
Drug Name | Therapeutic Category | Molecular Target | Key Pyrazole Substitution Pattern |
---|---|---|---|
Celecoxib | Anti-inflammatory | COX-2 enzyme | 1,5-Diaryl substitution |
Apixaban | Anticoagulant | Factor Xa | N1-Aryl, C4-carboxamide |
Lonazolac | Analgesic/Anti-inflammatory | COX enzyme system | 1-Phenyl, 4-carboxylic acid |
Pyrazofurin | Antiviral | OMP decarboxylase | C-glycosidic linkage |
Fezolamide | Antidepressant | MAO inhibitor | N1-Benzyl, C3-trifluoromethyl |
The methanesulfonamide group (–SO₂NH₂) in 1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride delivers three critical pharmacological advantages:
Computational analyses using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level demonstrate that sulfonamide attachment to heterocyclic systems substantially influences frontier molecular orbitals. In pyrazole-sulfonamide hybrids, the energy gap between HOMO and LUMO orbitals decreases by 0.8–1.2 eV compared to non-sulfonylated analogs, indicating enhanced polarizability and potential for charge-transfer interactions with biological targets [4]. This electronic modulation directly correlates with improved binding energies observed in molecular docking studies.
The sulfonamide group's versatility enables diverse binding modes with target proteins. Crystallographic evidence from related compounds shows three primary interaction patterns:
These interactions are exemplified in N-{4-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, where the sulfonamide group contributes over 60% of the total hydrogen bonding energy during protein-ligand complex formation [7].
Table 2: Spectroscopic Signatures of Key Functional Groups in Pyrazole-Sulfonamide Hybrids
Functional Group | IR Absorption (cm⁻¹) | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
---|---|---|---|
Pyrazole C=N stretch | 1590–1620 | – | 145–155 |
Sulfonamide S=O stretch | 1320–1350 (asym) | – | – |
1140–1160 (sym) | |||
Pyrazole C4-H | – | 7.25–7.55 (s) | – |
Sulfonamide N-H | 3350–3420 | 10.8–12.2 (s, broad) | – |
Pyrazole N1-phenyl protons | – | 7.45–7.92 (m) | 120–140 (ipso carbon) |
The strategic combination of the 1-phenylpyrazole unit and methanesulfonamide group creates a multifunctional scaffold with three compelling research rationales:
Synthetic versatility for analog development: The molecule features three principal sites for structural diversification:
Enhanced target engagement potential: Molecular hybridization creates compounds capable of simultaneous interactions with complementary binding regions. Docking simulations of 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrate how the pyrazole-sulfonamide core anchors the molecule to PTGR2 via:
Computationally validated bioactivity: DFT studies of structurally analogous compounds reveal favorable electronic profiles for biological activity. Key parameters include:
The commercial availability of 1-phenyl-N-(1H-pyrazol-4-yl)methanesulfonamide hydrochloride from global suppliers (including TAI AN HEALTH CHEMICAL, Sunland Nutrition, and Shigematsu & Co.) facilitates rapid exploration of its therapeutic potential [2]. Current research focuses on developing derivatives targeting neurodegenerative disorders (via prostaglandin D synthase inhibition), oncology (kinase inhibition), and metabolic diseases (G-protein coupled receptor modulation), leveraging the scaffold's demonstrated capacity for target-specific optimization [5] .
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9